

literature review of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole research

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)-1-phenylpyrazole

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An In-Depth Technical Guide to the Research of **3,5-Bis(trifluoromethyl)-1-phenylpyrazole**

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1H-pyrazole, a five-membered diazole heterocycle, stands as a quintessential "privileged scaffold" in medicinal and agricultural chemistry.^[1] Its derivatives are core components in a wide array of biologically active compounds, including approved pharmaceuticals like the anti-inflammatory drug Celecoxib.^[1] The unique structural and electronic properties of the pyrazole ring allow it to serve as a versatile framework for interacting with diverse biological targets.

This guide focuses on a particularly potent subclass: derivatives of the **3,5-Bis(trifluoromethyl)-1-phenylpyrazole** core. The strategic incorporation of two trifluoromethyl (-CF₃) groups onto the pyrazole ring is a key design choice. The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and the binding affinity of the molecule. These characteristics are known to enhance the pharmacodynamic and pharmacokinetic profiles of drug candidates, a feature seen in widely used drugs containing trifluoromethyl-substituted phenyl moieties.^[1]

This document serves as a technical review for researchers, scientists, and drug development professionals, synthesizing field-proven insights into the synthesis, multifaceted biological

activities, mechanism of action, and structure-activity relationships (SAR) of this important chemical class.

Core Synthesis: A Robust and Scalable Approach

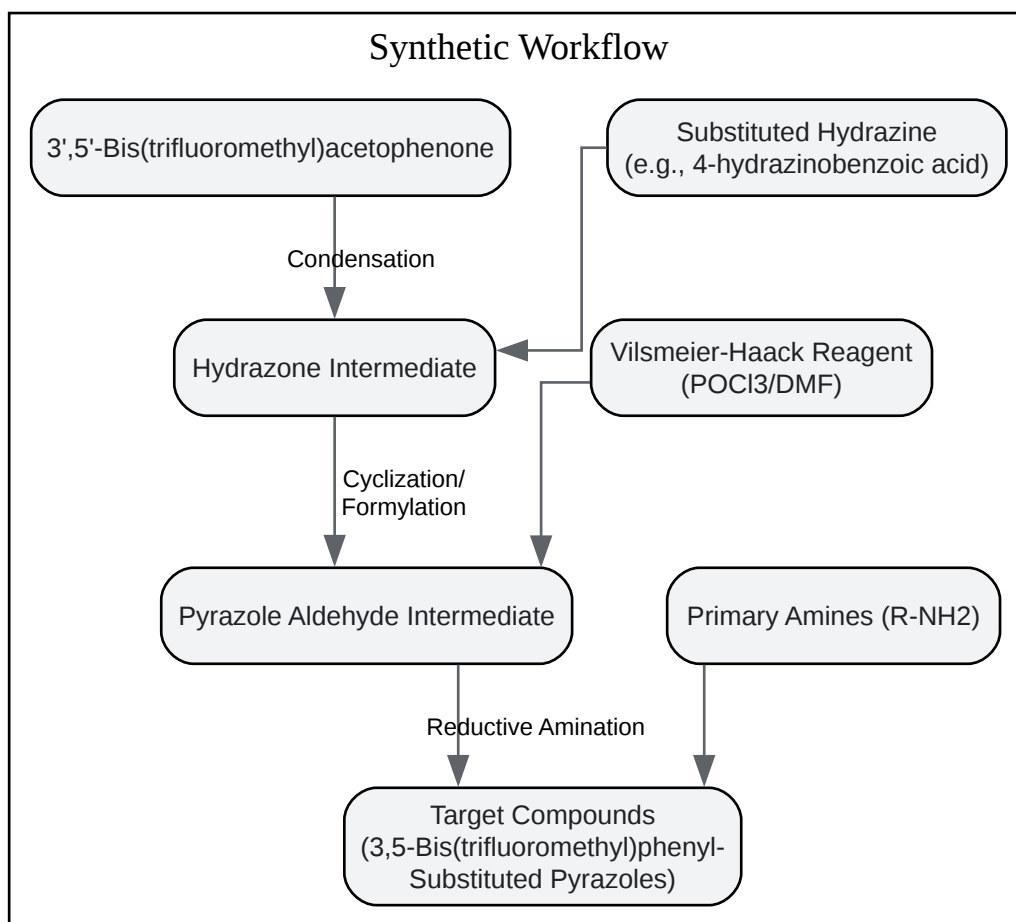
The construction of the 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole core is often achieved through a reliable and scalable synthetic route employing the Vilsmeier-Haack reaction. This method allows for the creation of a key pyrazole aldehyde intermediate, which can be readily diversified to generate extensive libraries of target compounds.

Experimental Protocol: Synthesis of Pyrazole Aldehyde Intermediate

A widely adopted protocol involves a three-step process starting from a commercially available acetophenone.^[1]

- **Hydrazone Formation:** 3',5'-Bis(trifluoromethyl)acetophenone is reacted with a suitable hydrazine, such as 4-hydrazinobenzoic acid, in an appropriate solvent. This condensation reaction forms the corresponding hydrazone intermediate.
- **Vilsmeier-Haack Cyclization:** The formed hydrazone is then treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This reagent facilitates the cyclization of the hydrazone and the introduction of a formyl group, yielding the crucial pyrazole aldehyde intermediate. This intermediate is often obtained in high purity after simple filtration and washing.^[1]
- **Diversification (e.g., Reductive Amination):** The pyrazole aldehyde is a versatile building block. For instance, it can undergo reductive amination with a wide range of primary amines (anilines) to produce a diverse set of final target compounds. This particular reaction has been shown to be robust, with various substituents on the aniline moiety not adversely affecting the reaction yield or product purity.^[1]

Below is a diagram illustrating this synthetic workflow.



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Caption: General synthetic route to 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles.

Biological Activities and Therapeutic Potential

Derivatives of the **3,5-bis(trifluoromethyl)-1-phenylpyrazole** scaffold have demonstrated a remarkable breadth of biological activities, with the most profound impact observed in the field of antimicrobial research.

Potent Antimicrobial and Anti-Biofilm Activity

A significant body of research highlights the efficacy of these compounds against multidrug-resistant Gram-positive bacteria, which are responsible for a majority of nosocomial (hospital-acquired) infections worldwide.^[1]

- **Activity Against Resistant Pathogens:** These pyrazole derivatives have shown potent growth-inhibitory effects against menacing pathogens such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE).[\[1\]](#)[\[2\]](#)
- **Low Inhibitory Concentrations:** Many synthesized compounds exhibit very low Minimum Inhibitory Concentration (MIC) values, with some being as low as 0.25 µg/mL against planktonic Gram-positive bacteria.[\[2\]](#)
- **Bactericidal Action:** Further studies have confirmed that lead compounds are not merely bacteriostatic but are bactericidal, actively killing the bacteria.[\[3\]](#) They are also highly effective against MRSA persister cells, which are dormant variants of bacteria that are highly tolerant to conventional antibiotics.[\[1\]](#)[\[2\]](#)
- **Biofilm Eradication:** Bacterial biofilms are notoriously difficult to treat and are a major cause of persistent infections. Certain derivatives are potent agents for both inhibiting the formation of *S. aureus* biofilms and eradicating pre-formed biofilms, with Minimum Biofilm Eradication Concentration (MBEC) values as low as 1 µg/mL.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The table below summarizes the antimicrobial activity of representative compounds from a key study.

Compound	Substituent (R)	<i>S. aureus</i> (MRSA) MIC (µg/mL)	<i>E. faecalis</i> (VRE) MIC (µg/mL)	<i>S. aureus</i> Biofilm MBEC (µg/mL)
1	H	2	4-8	>128
2	4-Isopropyl	1-2	1-2	16
11	4-Phenoxy	1	1	1
28	3,5-Dichloro	0.25-0.5	0.25	2
29	3,4,5-Trichloro	0.25-0.5	0.25	1

Data synthesized
from Alkhaibari et
al., Molecules,
2021.[\[1\]](#)

Broader Therapeutic Applications

Beyond their antimicrobial properties, pyrazole derivatives featuring trifluoromethyl groups are being investigated for a range of other therapeutic applications:

- **Anti-inflammatory Activity:** A pyrazole derivative containing a 3,5-bis(trifluoromethyl)aniline moiety exhibited significant anti-inflammatory activity, comparable to standard drugs like diclofenac sodium.[4]
- **Anticancer Activity:** The pyrazole scaffold is a cornerstone in the development of anticancer agents.[5] Derivatives have been designed as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[6] While direct studies on the 3,5-bis(trifluoromethyl) core are emerging, related compounds like 5-methyl-3-(trifluoromethyl)-1H-pyrazole have shown potential anticancer action through molecular docking studies.[7]
- **Anticoagulant (Factor Xa Inhibition):** A highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa, DPC423, features a 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide core.[8] This highlights the value of the trifluoromethyl-pyrazole scaffold in designing enzyme inhibitors for cardiovascular indications.
- **Anti-HIV Agents:** Phenylpyrazole derivatives have been investigated as a novel class of anti-HIV agents, with structure-activity relationship studies leading to compounds with potent activity.[9]

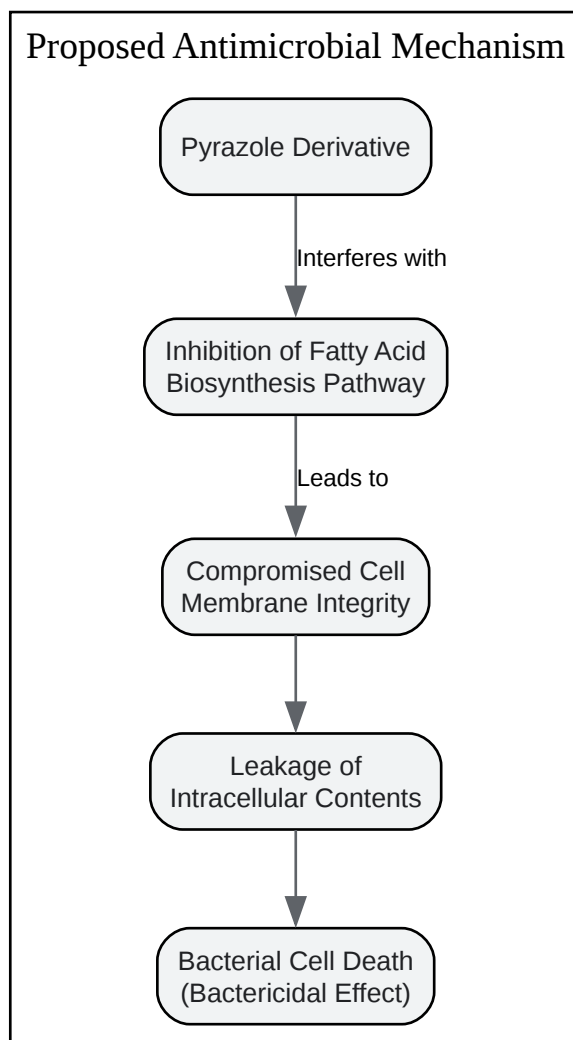
Mechanism of Action

Understanding how these compounds exert their biological effects is crucial for rational drug design and optimization.

Antimicrobial Mechanism: Cell Membrane Disruption

For the potent antibacterial derivatives, a primary mechanism of action appears to be the disruption of the bacterial cell membrane.[3] This mode of action is advantageous as it is less likely to induce resistance compared to mechanisms that target specific enzymes. In vitro mechanistic assays, including membrane permeability studies and scanning electron

microscopy, support this hypothesis. It is proposed that the compounds may interfere with fatty acid biosynthesis, leading to a compromised and dysfunctional cell membrane.[3]



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Caption: Proposed mechanism of action for antimicrobial pyrazole derivatives.

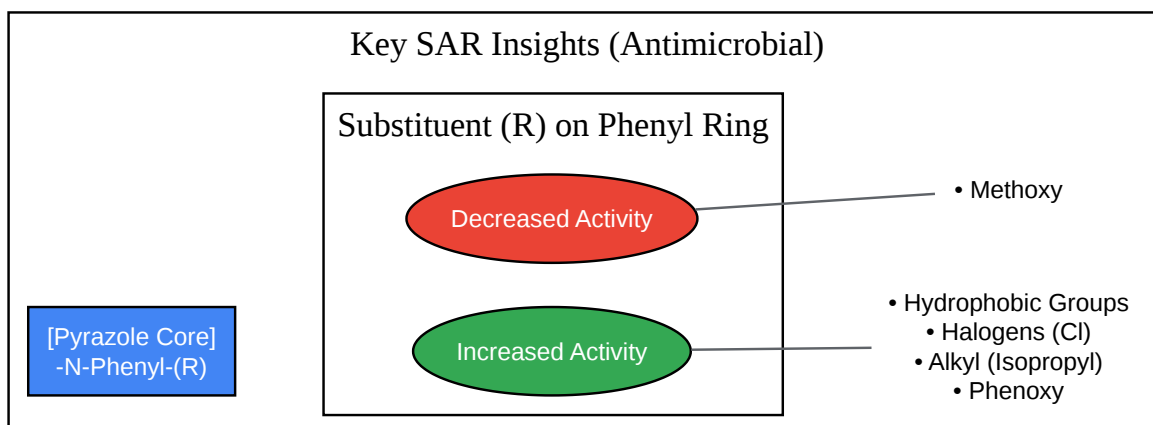
Enzyme Inhibition

For other therapeutic areas, the mechanism is typically targeted enzyme inhibition. For example, DPC423 functions by binding with high affinity to the active site of Factor Xa, preventing it from converting prothrombin to thrombin and thereby halting the coagulation cascade.[8] Similarly, anticancer pyrazoles are often designed to fit into the ATP-binding pocket of kinases like EGFR, preventing their signaling function.[6]

Structure-Activity Relationships (SAR)

SAR studies reveal the critical molecular features responsible for biological activity and guide the synthesis of more potent and selective compounds.

- **Role of Phenyl Ring Substituents:** In the antimicrobial series, the nature of the substituent on the aniline moiety (attached via reductive amination) is critical.^[1]
 - **Hydrophobicity is Key:** Hydrophobic substituents, such as alkyl (e.g., isopropyl), phenoxy, and chloro groups, significantly increase antibacterial potency.^[1]
 - **Electron-Donating Groups:** In contrast, electron-donating groups like methoxy were found to decrease the potency of the compounds.^[1]
- **Significance of Trifluoromethyl Groups:** The two -CF₃ groups on the pyrazole core are fundamental to the activity. They increase lipophilicity, which likely enhances membrane permeability and interaction with hydrophobic binding pockets. Their electron-withdrawing nature also modulates the electronic landscape of the entire molecule, influencing target binding.^[1]
- **Positional Isomerism:** Studies on related fluorinated pyrazoles have shown that the tautomer with the CF₃ group at the C3 position of the pyrazole ring is generally more stable, regardless of other substituents.^[10] This structural preference likely influences the optimal presentation of the pharmacophore to its biological target.



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Caption: Summary of structure-activity relationships for antimicrobial pyrazoles.

Conclusion and Future Directions

The **3,5-bis(trifluoromethyl)-1-phenylpyrazole** scaffold has unequivocally established itself as a versatile and highly fruitful starting point for the discovery of potent bioactive molecules. The research to date, particularly in the antimicrobial field, has yielded compounds with exceptional potency against drug-resistant Gram-positive pathogens, including their persister and biofilm forms. The robust synthetic routes allow for extensive chemical exploration, and a clear understanding of the mechanism and SAR is emerging.

Future research should focus on several key areas:

- **Expansion to Gram-Negative Pathogens:** The current lead compounds show limited activity against Gram-negative bacteria.^[1] Future medicinal chemistry efforts should focus on modifying the scaffold to overcome the outer membrane barrier of these pathogens.
- **Pharmacokinetic and Safety Profiling:** Promising lead compounds must be advanced into preclinical studies to evaluate their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and establish a comprehensive safety profile.
- **Exploration of New Therapeutic Targets:** The demonstrated success of this scaffold in inhibiting enzymes like Factor Xa and its potential against kinases suggests that libraries of these compounds should be screened against other high-value therapeutic targets in oncology, immunology, and neurodegenerative disease.

In conclusion, the **3,5-bis(trifluoromethyl)-1-phenylpyrazole** core represents a validated and highly promising platform for the development of next-generation therapeutics to address critical unmet medical needs.

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